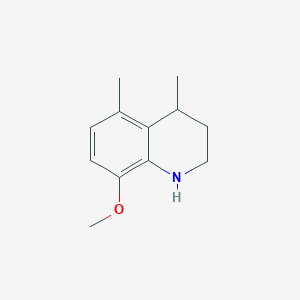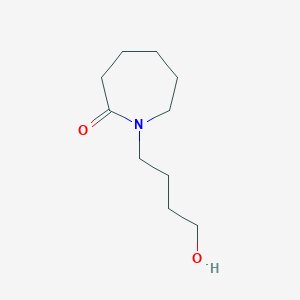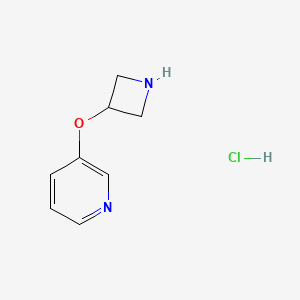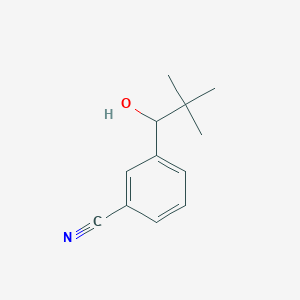
4-Amino-2-methylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an amino group at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylquinoline-3-carbaldehyde can be achieved through various methods. One common approach involves the Doebner–von Miller reaction, which is a classical method for constructing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, microwave-assisted synthesis has been explored to reduce reaction times and improve yields. This method utilizes microwave irradiation to accelerate the reaction between aromatic aldehydes and amines under acidic conditions .
化学反应分析
Types of Reactions: 4-Amino-2-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Amino-2-methylquinoline-3-carboxylic acid.
Reduction: 4-Amino-2-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2-methylquinoline-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-Amino-2-methylquinoline-3-carbaldehyde largely depends on its specific application. In biological systems, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, they can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects . Additionally, they may interfere with cellular signaling pathways, contributing to their anticancer activity .
相似化合物的比较
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom at the 2-position instead of a methyl group.
4-Aminoquinoline: Lacks the aldehyde group at the 3-position.
2-Methylquinoline: Lacks both the amino and aldehyde groups.
Uniqueness: 4-Amino-2-methylquinoline-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
4-amino-2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,13) |
InChI 键 |
IXVDSXIATIGICG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)










![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)
